molecular formula C19H26N2OS B2653801 N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide CAS No. 1181876-28-7

N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide

Cat. No. B2653801
CAS RN: 1181876-28-7
M. Wt: 330.49
InChI Key: XLRPIGCSOCESNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide, also known as CCH or Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CCH belongs to a class of compounds known as cycloheptylamides, which have been shown to possess various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is its high purity and stability, which makes it suitable for use in various lab experiments. N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide and its potential therapeutic applications in various disease conditions.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide involves a multi-step process that includes the reaction of 2-bromo-1-cyanocycloheptane with 4-isopropylthiophenol, followed by the reaction of the resulting compound with 2-bromoacetic acid. The final product is obtained after purification using column chromatography. The synthesis of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has been optimized to produce high yields of pure compound, making it a viable candidate for further research.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is its anti-inflammatory and analgesic properties. Studies have shown that N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide has also been investigated for its anti-cancer properties. Studies have demonstrated that N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-propan-2-ylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-15(2)16-7-9-17(10-8-16)23-13-18(22)21-19(14-20)11-5-3-4-6-12-19/h7-10,15H,3-6,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPIGCSOCESNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.